molecular formula C12H14BrFO2 B13983847 Tert-butyl 4-bromo-2-fluoro-6-methylbenzoate

Tert-butyl 4-bromo-2-fluoro-6-methylbenzoate

Cat. No.: B13983847
M. Wt: 289.14 g/mol
InChI Key: BDEMNTIGTXKJOU-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-2-fluoro-6-methylbenzoate is an organic compound with the molecular formula C12H14BrFO2. It is a derivative of benzoic acid, featuring tert-butyl, bromo, fluoro, and methyl substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-bromo-2-fluoro-6-methylbenzoate typically involves the esterification of 4-bromo-2-fluoro-6-methylbenzoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromo-2-fluoro-6-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo substituent can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The fluoro and methyl groups can direct electrophiles to specific positions on the benzene ring.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of a Lewis acid catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Products include tert-butyl 4-amino-2-fluoro-6-methylbenzoate or tert-butyl 4-thio-2-fluoro-6-methylbenzoate.

    Electrophilic Aromatic Substitution: Products include tert-butyl 4-bromo-2-fluoro-6-methyl-3-nitrobenzoate.

    Reduction: The major product is tert-butyl 4-bromo-2-fluoro-6-methylbenzyl alcohol.

Scientific Research Applications

Tert-butyl 4-bromo-2-fluoro-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-2-fluoro-6-methylbenzoate involves its interaction with various molecular targets, depending on the specific application. In nucleophilic substitution reactions, the bromo substituent acts as a leaving group, allowing nucleophiles to attack the carbon atom. In electrophilic aromatic substitution, the fluoro and methyl groups influence the reactivity of the benzene ring by directing electrophiles to specific positions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-bromo-2-fluoro-6-methylbenzoate: Similar compounds include tert-butyl 2-bromo-6-fluoro-4-methylbenzoate and tert-butyl 4-bromo-2-fluoro-6-methylbenzyl alcohol.

Uniqueness

This compound is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. The presence of both bromo and fluoro groups on the benzene ring allows for selective functionalization, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C12H14BrFO2

Molecular Weight

289.14 g/mol

IUPAC Name

tert-butyl 4-bromo-2-fluoro-6-methylbenzoate

InChI

InChI=1S/C12H14BrFO2/c1-7-5-8(13)6-9(14)10(7)11(15)16-12(2,3)4/h5-6H,1-4H3

InChI Key

BDEMNTIGTXKJOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC(C)(C)C)F)Br

Origin of Product

United States

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